4-(Dicyclohexylcarbamoyl)benzoic acid

Description

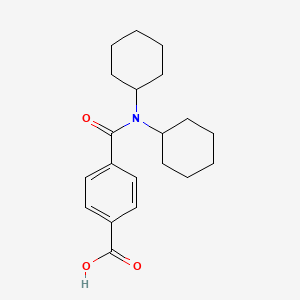

4-(Dicyclohexylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a dicyclohexylcarbamoyl substituent at the para position. The carbamoyl group (-N(C6H11)2CO-) introduces significant steric bulk and lipophilicity, distinguishing it from simpler benzoic acid analogs.

Properties

IUPAC Name |

4-(dicyclohexylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c22-19(15-11-13-16(14-12-15)20(23)24)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRKPXQVSGHWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dicyclohexylcarbamoyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include room temperature and a reaction time of several hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclohexylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Various nucleophiles; conditions depend on the specific nucleophile and desired product.

Major Products:

Oxidation: Formation of oxidized derivatives such as carboxylates.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Dicyclohexylcarbamoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Dicyclohexylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylcarbamoyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares key structural and molecular attributes:

Notes:

- The dicyclohexylcarbamoyl group confers higher molecular weight and lipophilicity compared to hydroxyl or ester substituents.

- Melting points for cyclohexyl-substituted analogs (e.g., 217–220°C ) suggest that bulky substituents enhance thermal stability.

Solubility and Physicochemical Behavior

- This compound: Predicted to exhibit low solubility in polar solvents (e.g., water, methanol) due to its nonpolar cyclohexyl groups.

- 4-Hydroxybenzoic acid : Moderately soluble in hot water (1.7 g/100 mL at 20°C) due to hydrogen bonding .

- trans 4-(2-Carboxy-vinyl)benzoic acid : Demonstrates bioactive solubility in aqueous systems, enabling antimicrobial applications at 60–240 µg/mL .

Antimicrobial Activity

- trans 4-(2-Carboxy-vinyl)benzoic acid: Inhibits P. aeruginosa biofilm formation (48.91% at 60 µg/mL) and quorum sensing (74.16% at 240 µg/mL) .

- 4-Hydroxybenzoic acid : Widely used as a preservative (parabens) due to antifungal properties .

- This compound: Potential as a lipophilic antimicrobial agent, though untested in the evidence.

Materials Science

- 4-(Alkylcyclohexyl)benzoic acids : Precursors for liquid crystals due to their rigid, anisotropic structures .

- 4-(Methoxycarbonyl)benzoic acid : Intermediate in peptide synthesis and HPLC analysis .

Pharmacological Research

- Caffeic acid : Used in antioxidant and anti-inflammatory studies; derivatives show activity in cancer research .

Q & A

Q. Example Workflow :

- Data collection: λ = 0.71073 Å (Mo-Kα), 100 K.

- Refinement: SHELXL-2018 with 10 cycles of full-matrix least-squares minimization.

- Validation: R1 = 3.2%, wR2 = 8.5% for I > 2σ(I) .

What spectroscopic and chromatographic methods are recommended for characterizing the purity of this compound?

Basic Research Question

- NMR Spectroscopy : H NMR (DMSO-d6, 400 MHz) to confirm the dicyclohexylcarbamoyl group (δ 1.2–1.8 ppm, cyclohexyl protons) and benzoic acid (δ 12.8 ppm, COOH).

- HPLC : C18 column, mobile phase = acetonitrile/0.1% trifluoroacetic acid (70:30), flow rate = 1 mL/min. Purity >98% confirmed at λ = 254 nm .

- Mass Spectrometry : ESI-MS (m/z): [M+H]+ calc. 372.2, observed 372.1 .

In silico approaches for predicting the biological targets of this compound: How can molecular docking and QSAR models be applied?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase). The carbamoyl group may coordinate with Zn²⁺ in active sites.

- QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict activity against kinase targets .

- Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

What are the key considerations for selecting appropriate crystallization solvents for this compound to obtain high-quality single crystals?

Basic Research Question

- Solvent Polarity : Use mixed solvents (e.g., DCM/hexane) to balance solubility and slow nucleation.

- Temperature Gradient : Gradual cooling from 40°C to 4°C over 48 hours.

- Anti-Solvent Diffusion : Layer hexane over a saturated DCM solution. Crystals form at the interface within 72 hours .

How to analyze the potential for hydrogen bonding and π-π interactions in the solid-state structure of this compound using computational tools?

Advanced Research Question

- Hydrogen Bond Analysis : Mercury (CCDC) identifies O−H···O and N−H···O interactions. Typical H-bond lengths: 1.8–2.2 Å.

- π-π Stacking : PLATON calculates centroid distances (3.4–3.8 Å) and dihedral angles (<10°) between benzoic acid rings.

- Lattice Energy : Use PIXEL (in CLP) to partition energy contributions (electrostatic, polarization, dispersion) .

Table 2 : Interaction Energies in Crystal Packing

| Interaction Type | Energy (kJ/mol) |

|---|---|

| O−H···O | −25.3 |

| π-π Stacking | −18.7 |

| Van der Waals | −12.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.